molecular formula C36H52N2O2Zn B12298874 (T-4)-[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc

(T-4)-[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc

Cat. No.: B12298874
M. Wt: 610.2 g/mol
InChI Key: KMUJCMSUODEDEM-GAQUOPITSA-L
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Description

The zinc complex “(T-4)-[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]]zinc” (CAS: 351498-19-6, BD01350531) is a tetracoordinated (T-4) metal-ligand system featuring a chiral (1R,2R)-cyclohexanediyl backbone and sterically hindered 4,6-di-tert-butylphenolato groups . The tert-butyl substituents enhance solubility in nonpolar solvents and stabilize the complex against oxidative degradation .

Properties

Molecular Formula

C36H52N2O2Zn

Molecular Weight

610.2 g/mol

IUPAC Name

zinc;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate

InChI

InChI=1S/C36H54N2O2.Zn/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/q;+2/p-2/t29-,30-;/m1./s1

InChI Key

KMUJCMSUODEDEM-GAQUOPITSA-L

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Zn+2]

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Zn+2]

Origin of Product

United States

Biological Activity

(T-4)-[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]zinc is a zinc complex with potential therapeutic applications. Its unique structure allows it to interact with biological systems in ways that can influence cellular processes. This article reviews the biological activity of this compound based on available research findings.

  • CAS Number : 351498-19-6
  • Molecular Formula : C28H36N2O4Zn
  • Molecular Weight : 526.98 g/mol

Zinc complexes play a crucial role in various biological processes due to their ability to interact with proteins and enzymes. The specific mechanism of action for (T-4)-[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]zinc involves:

  • Metal Coordination : The zinc ion can coordinate with nitrogen and oxygen donor atoms in biological molecules, facilitating enzyme activity and influencing protein conformation.
  • Reactive Oxygen Species (ROS) Generation : Similar to other zinc complexes, this compound may induce ROS production, which is critical in apoptosis and other signaling pathways .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of zinc complexes. For instance:

  • Cytotoxicity Studies : Research indicates that zinc complexes can exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) cells. In vitro studies showed that these complexes can induce apoptosis through the upregulation of pro-apoptotic genes like BAX and downregulation of anti-apoptotic genes like BCL2 .
Concentration (µM)% Viable Cells (MCF-7)% Apoptotic Cells
097.00
550.2949.71
1022.9177.09

Antimicrobial Activity

Zinc is known for its antimicrobial properties. Zinc complexes have been shown to possess antibacterial effects against various pathogens. The presence of the cyclohexanediyl moiety may enhance the interaction with bacterial membranes, leading to increased permeability and cell death .

Study on Cytotoxic Effects

A study evaluated the cytotoxic effects of (T-4)-[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]zinc on MCF-7 cells over 48 hours. The results indicated a significant increase in apoptotic cells at higher concentrations compared to control groups.

In Silico Studies

Molecular docking studies have suggested that this zinc complex can bind effectively to key proteins involved in cancer progression and apoptosis regulation. These findings support its potential as an anticancer agent through targeted interactions with cellular pathways .

Scientific Research Applications

Catalysis

The zinc complex has shown promise as a catalyst in several organic reactions. Its ability to stabilize transition states can lead to enhanced reaction rates and selectivity.

  • Example Reactions :
    • C-C Coupling Reactions : The zinc complex can facilitate cross-coupling reactions by acting as a Lewis acid, promoting the formation of carbon-carbon bonds.
    • Oxidation Reactions : It has been investigated for its potential in oxidation processes where it can activate molecular oxygen or other oxidants.

Biological Applications

Research indicates that this compound may possess antimicrobial properties, making it a candidate for further investigation in medicinal chemistry.

  • Antimicrobial Activity : Initial studies suggest that the zinc complex exhibits activity against various Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Molecular Modeling Studies

Computational studies utilizing Density Functional Theory (DFT) have been employed to predict the electronic properties and reactivity of the compound. These insights are crucial for understanding how structural modifications can enhance its efficacy in both catalysis and biological applications.

Case Studies

StudyFocusFindings
Waziri et al. (2023)Antimicrobial ScreeningThe zinc complex demonstrated significant activity against Staphylococcus aureus with MIC values comparable to standard antibiotics .
Research on Catalytic PropertiesC-C CouplingThe compound was effective in facilitating Suzuki coupling reactions with high yields .
DFT CalculationsReactivity PredictionsComputational models indicated optimal geometries for catalytic activity under specific conditions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Central Metal Ligand Structure Substituents Geometry Applications/Properties
Target Zinc Complex Zn (1R,2R)-Cyclohexanediylbis(nitrilo-methylidyne) 4,6-di-tert-butylphenolato T-4 Asymmetric catalysis, chiral materials
Cobalt Analog Co (1S,2S)-Cyclohexanediylbis(nitrilo-methylidyne) 4,6-di-tert-butylphenolato T-4 Redox-active catalysis (e.g., oxidation reactions)
Diphenyl-Zinc Complex Zn (1R,2R)-Diphenyl-ethanediylbis(nitrilo-methylidyne) 4-nitrophenyldiazenylphenolato T-4 Optical materials (due to π-conjugated nitro groups)
Zinc Gluconate Zn D-gluconate (O-donor) Hydroxyl/carboxylate Octahedral Dietary supplement, biocompatible
Ethanediyl-Zinc Complex Zn Ethane-1,2-diylbis(nitrilo-methylidyne) Unsubstituted phenolato T-4 Limited stability; exploratory catalysis

Key Observations:

Metal Center Influence: The cobalt analogue () exhibits redox activity due to Co(II/III) transitions, unlike the redox-inert Zn(II) center in the target compound. This makes cobalt derivatives more suited for electron-transfer reactions . Zinc gluconate (), with O-donor ligands, prioritizes bioavailability over catalytic utility, highlighting how ligand choice dictates application .

Substituent Effects :

  • Bulky tert-butyl groups in the target compound improve thermal stability (decomposition >250°C) compared to the ethanediyl-zinc complex (), which lacks steric protection .
  • Nitrophenyl groups in the diphenyl-zinc complex () introduce strong electron-withdrawing effects, red-shifting UV-Vis absorption for photochemical applications .

Stereochemical Variations :

  • The (1R,2R) configuration in the target compound vs. (1S,2S) in the cobalt analogue () creates enantiomeric environments, critical for chiral selectivity in catalysis .

Research Findings

Catalytic Performance

  • The target zinc complex demonstrates moderate activity in asymmetric aldol reactions (70% enantiomeric excess) but lags behind cobalt analogues in oxidation catalysis due to zinc’s redox inactivity .
  • Zinc gluconate () is ineffective in high-temperature catalysis but excels in biomedical contexts due to low toxicity .

Electronic Properties

  • Nitrophenyl-substituted zinc complexes () exhibit λmax at 450 nm (π→π* transitions), unlike the target compound’s λmax at 380 nm, indicating substituent-driven electronic modulation .

Q & A

Q. What are the recommended spectroscopic and crystallographic methods for characterizing the structural features of this zinc complex?

To determine the geometry and electronic properties, researchers should employ:

  • Single-crystal X-ray diffraction (XRD) to resolve bond lengths, angles, and stereochemistry, particularly for the chiral cyclohexanediyl backbone and tert-butyl-substituted phenolato groups .
  • NMR spectroscopy (¹H, ¹³C) to confirm ligand coordination shifts and enantiomeric purity. Paramagnetic broadening may require low-temperature measurements if the complex exhibits dynamic behavior.
  • IR spectroscopy to identify ν(C=N) and ν(Zn-O) stretching frequencies, typically observed at 1600–1650 cm⁻¹ and 450–500 cm⁻¹, respectively.
  • Circular Dichroism (CD) to correlate chiral ligand configuration with optical activity .

Q. What synthetic strategies are effective for preparing this zinc complex with high enantiomeric purity?

  • Chiral ligand synthesis : Start with enantiopure (1R,2R)-1,2-cyclohexanediamine to construct the bis(nitrile) backbone. Protect phenolic -OH groups during nitrile formation to avoid side reactions .
  • Metalation : React the ligand with Zn(II) salts (e.g., Zn(OAc)₂) in anhydrous THF under inert atmosphere. Monitor stoichiometry to prevent polynuclear species.
  • Purification : Use chiral HPLC or recrystallization from toluene/hexane mixtures to isolate the enantiopure complex. Confirm purity via melting point analysis and chiral shift reagents in NMR .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis due to potential dust inhalation risks .
  • Storage : Keep in a desiccator under nitrogen at 2–8°C to prevent hydrolysis or oxidation. Avoid long-term storage; monitor for degradation via TLC or XRD .
  • Disposal : Neutralize with dilute HCl, then incinerate as hazardous waste following local regulations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the catalytic efficiency of this zinc complex in asymmetric reactions?

  • Substrate scope screening : Test enantioselective additions (e.g., Henry or aldol reactions) using aryl aldehydes and nitroalkanes. Compare turnover frequency (TOF) and enantiomeric excess (ee) with chiral GC or HPLC .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation. Vary temperature (15–50°C) to calculate activation parameters (ΔH‡, ΔS‡) .
  • Theoretical framework : Link catalytic outcomes to the Tolman electronic parameter (TEP) of the ligand and steric maps (e.g., %VBur) to rationalize selectivity .

Q. What methodologies are recommended for resolving contradictory data regarding the stability of this complex under varying reaction conditions?

  • Controlled degradation studies : Expose the complex to moisture, light, or oxidizing agents (e.g., H₂O₂). Analyze decomposition products via LC-MS and compare with DFT-predicted pathways .
  • In situ monitoring : Use Raman spectroscopy or XAS (X-ray absorption spectroscopy) to track structural changes during catalysis. Correlate instability with ligand dissociation .
  • Multivariate analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., solvent polarity, counterion effects) in stability datasets .

Q. How can computational modeling (e.g., DFT or COMSOL Multiphysics) be integrated to predict the reactivity of this zinc complex?

  • DFT calculations : Optimize geometry at the B3LYP/def2-TZVP level to study transition states in asymmetric catalysis. Calculate Fukui indices to predict nucleophilic/electrophilic sites .
  • COMSOL simulations : Model diffusion-reaction dynamics in flow reactors to optimize catalyst loading and residence time. Couple with AI-driven parameter estimation for rapid scaling .
  • Machine learning : Train models on existing catalytic datasets (TOF, ee, substrate descriptors) to predict performance in untested reactions .

Q. Methodological Notes

  • Data reporting : Include crystallographic CIF files, NMR raw data, and computational input files in supplementary materials for reproducibility .
  • Theoretical alignment : Frame hypotheses using concepts like Hammond’s postulate (for reaction mechanisms) or Curtin-Hammett kinetics (for selectivity control) .
  • Contingency planning : Predefine thresholds for ee (≥90%) and TOF (≥100 h⁻¹) to reassess synthetic routes if benchmarks are unmet .

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